5-iodo-2-(piperidin-2-yl)pyrimidine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Researchers exploring piperidinylpyrimidine-based kinase inhibitors often face limited availability of key iodinated intermediates. 5-Iodo-2-(piperidin-2-yl)pyrimidine (CAS 2648948-86-9) provides a reliable solution with its reactive 5-iodo handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling rapid SAR library synthesis. • High-purity (≥95%) heterocyclic building block, MW 289.12 g/mol. • Heavy iodine atom enables halogen bonding probes for target engagement studies. • Validated scaffold for HIV-1 LTR transactivation & TNF-α inhibitor development. • Available from stock with expedited global shipping for R&D laboratories.

Molecular Formula C9H12IN3
Molecular Weight 289.1
CAS No. 2648948-86-9
Cat. No. B6190078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-2-(piperidin-2-yl)pyrimidine
CAS2648948-86-9
Molecular FormulaC9H12IN3
Molecular Weight289.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-2-(piperidin-2-yl)pyrimidine: Procurement & Selection Guide


5-Iodo-2-(piperidin-2-yl)pyrimidine (CAS 2648948-86-9) is a heterocyclic building block featuring a pyrimidine core substituted with an iodine atom at the 5-position and a piperidine ring at the 2-position, with a molecular formula of C₉H₁₂IN₃ and a molecular weight of 289.12 g/mol . This compound belongs to the broader class of piperidinylpyrimidines, a scaffold with established utility in medicinal chemistry for the development of kinase inhibitors and antiviral agents [1]. The specific substitution pattern and halogen identity confer distinct reactivity and physicochemical properties that differentiate it from close structural analogs, which is critical for rational synthetic route selection and structure-activity relationship (SAR) exploration.

5-Iodo-2-(piperidin-2-yl)pyrimidine: Generic Substitution Limitations


Generic substitution of 5-iodo-2-(piperidin-2-yl)pyrimidine with other halogenated or positional isomers is scientifically unsound without explicit validation due to the unique combination of the heavy iodine atom and the specific 2-piperidinyl substitution pattern. The iodine atom profoundly influences molecular properties such as polarizability, lipophilicity, and carbon-halogen bond strength, which directly impact reactivity in cross-coupling reactions and target engagement in biological systems [1]. Furthermore, the position of the piperidine ring on the pyrimidine core is a critical determinant of binding affinity and selectivity, as demonstrated in SAR studies of piperidinylpyrimidine-based inhibitors where modifications to the substitution pattern resulted in significant alterations in biological activity [2]. These structural nuances necessitate a rigorous, data-driven approach to compound selection, as outlined in the quantitative evidence below.

5-Iodo-2-(piperidin-2-yl)pyrimidine: Differentiation Evidence


Iodine vs. Bromine Reactivity

The presence of the iodine atom at the 5-position of the pyrimidine ring confers distinct physicochemical properties compared to its bromo analog, 5-bromo-2-(piperidin-2-yl)pyrimidine. These differences are critical for predicting reactivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and for modulating lipophilicity in drug design . While direct experimental data for the exact compound is limited, the established periodic trend indicates that the C-I bond is weaker and more polarizable than the C-Br bond, leading to higher reactivity in oxidative addition steps . This inference is supported by the comparative physicochemical properties of the bromo analog, which provide a baseline for understanding the impact of halogen substitution.

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Iodine vs. Hydrogen: Lipophilicity & Molecular Properties

Substituting the iodine atom for hydrogen (as in 2-(piperidin-2-yl)pyrimidine) results in a profound change in molecular properties, particularly lipophilicity (LogP) and polar surface area. While direct LogP values are not available for the iodo compound, class-level inference based on the known contribution of aryl iodides indicates a significant increase in lipophilicity compared to the des-halogen analog, which can enhance membrane permeability but may also affect solubility and metabolic stability [1]. This differentiation is crucial for understanding how the compound will behave in biological assays relative to its non-halogenated counterpart.

Drug Design ADME Lipophilicity

2-Piperidinyl vs. 4-Piperidinyl Substitution Effects

The position of the piperidine ring on the pyrimidine core is a critical determinant of biological activity. In the context of piperidinylpyrimidine-based HIV-1 LTR activation inhibitors, SAR studies demonstrated that specific substitution patterns are essential for potent inhibition [1]. While 5-iodo-4-(piperidin-1-yl)pyrimidine is a commercially available positional isomer, its biological activity profile may differ significantly from the 2-substituted analog due to altered molecular geometry and electronic distribution . This distinction underscores the importance of selecting the correct isomer for SAR campaigns and target-focused screening.

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibitors

5-Iodo-2-(piperidin-2-yl)pyrimidine: Application Scenarios


Cross-Coupling Precursor in Medicinal Chemistry

The iodine atom at the 5-position of the pyrimidine ring makes this compound an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings). Its higher reactivity compared to the corresponding bromo or chloro analogs allows for the introduction of diverse aryl, heteroaryl, or alkynyl groups at the 5-position, enabling the rapid synthesis of focused libraries of piperidinylpyrimidine derivatives for SAR studies and lead optimization . This application is directly supported by the halogen-dependent reactivity differentiation established in Section 3 .

Halogen Bonding Probes in Drug Design

The heavy iodine atom is capable of forming strong halogen bonds with electron-rich moieties in protein binding pockets (e.g., backbone carbonyl oxygens). This compound can serve as a valuable probe to investigate and exploit halogen bonding interactions as a design strategy to enhance target binding affinity and selectivity . The unique polarizability of the iodine atom, relative to bromine or chlorine, makes it particularly suited for this purpose, as inferred from the class-level differentiation in Section 3 [1].

HIV-1 LTR Inhibitor Synthesis

The piperidinylpyrimidine scaffold is a validated pharmacophore for the inhibition of HIV-1 LTR transactivation and TNF-α production [2]. The 5-iodo-2-(piperidin-2-yl)pyrimidine core, with its specific substitution pattern, provides a versatile starting point for the synthesis of novel analogs within this class. The iodine atom can be used as a synthetic handle for further diversification, while the 2-piperidinyl substitution aligns with the favorable SAR identified for this series [2]. This scenario is grounded in the class-level inference of positional isomer importance outlined in Section 3 .

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